Piperidine-3-carbonitrile hydrochloride

Description

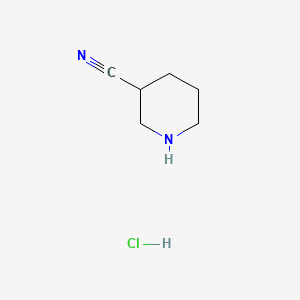

Piperidine-3-carbonitrile hydrochloride is a chiral piperidine derivative with a cyano group (-CN) at the 3-position and a hydrochloride salt. It exists as two enantiomers:

- (3S)-Piperidine-3-carbonitrile hydrochloride (CAS: 915226-72-1)

- (3R)-Piperidine-3-carbonitrile hydrochloride (CAS: 1407991-27-8)

Molecular Formula: C₆H₁₁ClN₂

Molecular Weight: 146.62 g/mol

Key Applications: Used as a building block in pharmaceutical synthesis, particularly for chiral intermediates in drug discovery .

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVDGLCOHDISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-75-5 | |

| Record name | piperidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Cyanation of Piperidine Derivatives

Method Overview:

This approach involves the cyanation of piperidine derivatives, typically starting from commercially available piperidine compounds. Cyanating agents such as cyanogen bromide or acyl cyanides are used to introduce the nitrile group at the 3-position of the piperidine ring.

- Activation of Piperidine: The piperidine ring is often activated via N-alkylation or N-protection to facilitate selective substitution.

- Cyanation Reaction: The activated piperidine derivative reacts with a cyanating agent under controlled conditions (often in the presence of a base or catalyst).

- Hydrochloride Formation: The resulting nitrile compound is then treated with hydrochloric acid to form the hydrochloride salt.

- The reaction typically proceeds at elevated temperatures (around 80-120°C) in polar solvents such as acetonitrile or ethanol.

- Yields range from 60% to 85%, with purity dependent on purification techniques such as recrystallization or chromatography.

- The method is straightforward but requires careful control of reaction conditions to prevent side reactions or racemization.

Hydrolysis of Piperidine Formamides in Acidic Media

Method Overview:

This method, detailed in recent patents, involves hydrolyzing piperidine formamides or their salts in concentrated hydrochloric acid to yield Piperidine-3-carbonitrile hydrochloride.

- Starting Material: 3-Piperidine formamides or their salts, which can be synthesized via formylation of piperidine derivatives.

- Hydrolysis: The formamide is reacted with concentrated hydrochloric acid at elevated temperatures (around 60-65°C).

- Chiral Resolution: The process inherently provides stereoselectivity, often favoring the S-enantiomer, with configurations typically between 60-95%.

- Isolation: After hydrolysis, the mixture is cooled, filtered, and purified through recrystallization or chromatography.

- This method offers high atom economy and low cost, avoiding the need for chiral resolving agents.

- The process is simple, with post-reaction purification involving filtration and recrystallization from methyl alcohol or ethanol.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis | Concentrated HCl | 60-65°C, 3 hours | 75-85% | Stereoselectivity favors S-enantiomer |

Synthesis via Cyclization and Cyanation of Hexahydropyridine Intermediates

Method Overview:

This route involves cyclization of suitable precursors, such as hexahydropyridine derivatives, followed by cyanation and salt formation.

- Preparation of Hexahydropyridine: Cyclization of appropriate amino alcohols or amino acids.

- Cyanation: Introduction of nitrile group via nucleophilic substitution or metal-catalyzed cyanation.

- Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

- This method is advantageous for stereoselective synthesis, especially for chiral compounds.

- Reaction conditions are typically mild, with temperatures below 100°C, and purification is achieved through chromatography.

Crystallization and Purification Techniques

- Recrystallization from solvents such as ethanol, methanol, or ethanol/petroleum ether mixtures ensures high purity.

- Column chromatography may be employed for further purification, especially when impurities are present.

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Cyanation | Piperidine derivatives | Cyanating agents | 80-120°C, polar solvents | 60-85 | Straightforward | Side reactions possible |

| Acidic Hydrolysis | Piperidine formamides | Concentrated HCl | 60-65°C, 3h | 75-85 | Cost-effective, stereoselective | Requires careful temperature control |

| Cyclization & Cyanation | Hexahydropyridine precursors | Cyanation reagents | Mild, <100°C | 70-90 | Stereoselective | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: The compound can undergo substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Scientific Research Applications

Piperidine-3-carbonitrile hydrochloride finds extensive use across various scientific domains:

Pharmaceutical Development

- Intermediate in Drug Synthesis : It serves as a crucial building block for synthesizing various bioactive compounds targeting neurological disorders, cancer, and other therapeutic areas.

- Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit specific enzymes, which is essential for drug development.

Chemical Research

- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Reactivity Studies : The compound can undergo oxidation to form carboxylic acids or ketones and reduction to produce primary or secondary amines.

Biological Applications

- Modulating Biological Targets : this compound interacts with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

- Case Studies : Several studies have demonstrated its potential in developing enzyme inhibitors and receptor modulators.

- Neurological Disorders : Research has shown that piperidine derivatives exhibit potential in treating conditions like Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration.

- Cancer Research : Studies indicate that compounds related to piperidine structures can act as anticancer agents by targeting tumor growth pathways.

- Agrochemical Development : this compound is also utilized in synthesizing agrochemicals due to its reactivity and ability to form complex structures.

Mechanism of Action

The mechanism of action of piperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs in the Piperidine Family

Derivatives with Additional Substituents

Research Findings and Data

Biological Activity

Piperidine-3-carbonitrile hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a nitrile group at the 3-position. This unique structural feature influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through:

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions like cancer and neurological disorders.

- Receptor Binding : The compound interacts with different receptors, potentially altering their signaling pathways and contributing to its pharmacological effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been found to inhibit tyrosine kinase receptors such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival.

Table 1: Antitumor Activity Data

| Compound | Target Receptor | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 15.2 | |

| This compound | VEGFR-2 | 12.7 |

Neuroprotective Effects

Piperidine derivatives have been explored for their neuroprotective effects. The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Table 2: Neuroprotective Activity Data

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of this compound. It has demonstrated effectiveness against clinical pathogens such as Escherichia coli and Staphylococcus aureus.

Table 3: Antibacterial Activity Data

Case Studies

- Cancer Therapy : A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, revealing that compounds related to piperidine structures exhibited enhanced apoptosis induction compared to standard treatments like bleomycin .

- Neurodegenerative Disorders : In a model for Alzheimer's disease, piperidine derivatives were tested for their ability to inhibit key enzymes involved in neurotransmitter breakdown, showing promising results that could lead to new therapeutic strategies .

Q & A

Q. What are the recommended methods for synthesizing Piperidine-3-carbonitrile hydrochloride in laboratory settings?

this compound can be synthesized via nucleophilic substitution or cyclization reactions. Common precursors include substituted piperidines or cyanopyridine derivatives. For enantiomer-specific synthesis (e.g., (R)- or (S)-forms), chiral resolution techniques or asymmetric catalysis may be employed. Purification typically involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for identifying and quantifying this compound in research samples?

- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 70:30 v/v) at 1 mL/min flow rate. UV detection at 207–210 nm is optimal for nitrile-containing compounds .

- Spectroscopy : FTIR (C≡N stretch ~2240 cm⁻¹) and ¹H/¹³C NMR (piperidine ring protons at δ 1.5–3.5 ppm; nitrile carbon at ~120 ppm) confirm structural integrity .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C in dry, ventilated areas to prevent hydrolysis .

- Waste Disposal : Collect in sealed containers labeled for halogenated organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How does the stereochemistry of this compound (R vs. S enantiomers) influence its physicochemical properties and research applications?

Enantiomers exhibit differences in solubility, crystallinity, and biological activity. For example, (R)-enantiomers may show higher affinity for chiral receptors in pharmacological studies. Characterization via chiral HPLC (e.g., Chiralpak® columns) or polarimetry is critical for stereochemical validation .

Q. What strategies can be employed to resolve contradictions in reported stability data for this compound across different studies?

- Conduct controlled stability studies under varying conditions (temperature, humidity, light exposure) using validated HPLC methods.

- Perform accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolysis to piperidine-3-carboxylic acid) .

- Cross-validate results with orthogonal techniques like mass spectrometry to confirm degradation pathways .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

- Reaction Optimization : Adjust stoichiometry of cyanide sources (e.g., KCN or NaCN) and monitor pH to reduce side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) to separate nitrile derivatives from unreacted precursors .

Q. What computational modeling approaches are suitable for predicting the environmental fate and toxicity profile of this compound?

- QSAR Models : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using EPI Suite or TEST software.

- Molecular Dynamics : Simulate soil mobility and bioaccumulation potential based on logP (predicted ~0.8) and pKa (~7.2) .

- Docking Studies : Assess interactions with enzymes (e.g., cytochrome P450) to infer metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in ecological toxicity data for this compound?

- Compare test methodologies (e.g., OECD vs. EPA guidelines) for consistency in endpoints (e.g., algal growth inhibition vs. Daphnia mortality).

- Validate findings using standardized bioassays and report limitations (e.g., lack of data on soil microbiota) in risk assessments .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are applicable to designing studies involving this compound?

- PICO : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), and Outcome (e.g., inhibition efficiency).

- FINER : Ensure studies are Feasible (adequate synthetic yield), Interesting (novel nitrile interactions), Novel (unexplored enantiomer effects), Ethical (proper waste management), and Relevant (pharmaceutical intermediate applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.